![molecular formula C15H12ClFN2O3 B5863854 methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate, also known as CFM-4, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of benzoate esters and has been found to possess several interesting properties that make it a promising candidate for use in various scientific research applications.
Mécanisme D'action
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate exerts its effects through the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate is its ability to selectively inhibit the activity of COX-2, while leaving COX-1, another enzyme that plays a key role in the production of prostaglandins, unaffected. This makes this compound a potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), which can cause serious side effects such as gastrointestinal bleeding. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate. One area of interest is the development of new drugs based on the structure of this compound, which could have improved pharmacological properties such as increased solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of bacterial infections, either alone or in combination with other antibiotics. Finally, further studies are needed to fully elucidate the mechanisms of action of this compound, and to determine its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with methyl 4-aminobenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phosgene to form the final product, this compound.
Applications De Recherche Scientifique
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 4-[(3-chloro-4-fluorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-22-14(20)9-2-4-10(5-3-9)18-15(21)19-11-6-7-13(17)12(16)8-11/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAQEGSZTNJBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)
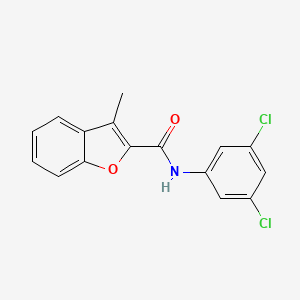


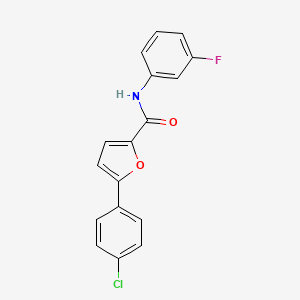

![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)

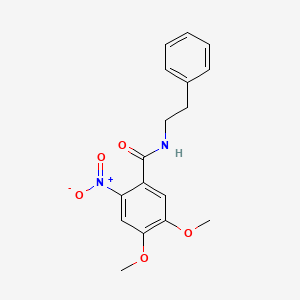
![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
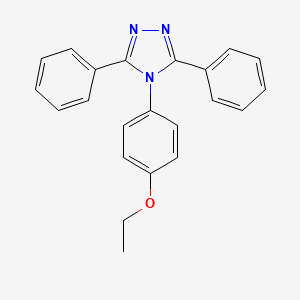
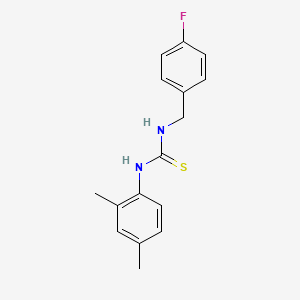
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)